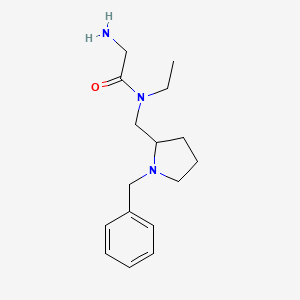

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide

Description

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide is a tertiary amine derivative of acetamide with a benzyl-substituted pyrrolidine core. Its structure features an ethyl group and a 1-benzyl-pyrrolidin-2-ylmethyl moiety attached to the acetamide nitrogen. This compound is categorized as a high-purity pharmaceutical intermediate, though it is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGIHLJCGMEUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lipase-Mediated Kinetic Resolution

The racemic amine 1-benzyl-2-(aminomethyl)pyrrolidine is resolved using Pseudomonas cepacia lipase in acetonitrile with benzyl acetate as an acyl donor. The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. After 12 hours at 30°C, the reaction achieves >99% enantiomeric excess (ee) for the (S)-amine, which is isolated via column chromatography. This method avoids the use of hazardous chiral auxiliaries and aligns with green chemistry principles.

Reductive Amination for Pyrrolidine Functionalization

The benzyl group is introduced via reductive amination of pyrrolidin-2-one with benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at 25°C for 24 hours, yielding 1-benzyl-pyrrolidin-2-one with 85% efficiency. Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) converts the ketone to the corresponding amine, 1-benzyl-pyrrolidin-2-ylmethanol, which is then oxidized to the aldehyde and subjected to a second reductive amination with ethylamine to install the N-ethyl group.

Acetamide Formation via Carbodiimide-Mediated Coupling

The acetamide linker is constructed using 2-aminoacetic acid and the resolved pyrrolidine intermediate. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is employed to activate the carboxylic acid for nucleophilic attack by the secondary amine.

EDCI/HOBt-Mediated Amidation

A solution of 1-benzyl-pyrrolidin-2-ylmethyl-N-ethylamine (1 eq) and 2-aminoacetic acid (1.3 eq) in pyridine is treated with EDCI (3 eq) and HOBt (1 eq) at 25°C for 12 hours. The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via preparative HPLC to yield 2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide as a yellow solid (75% yield). NMR characterization confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 7.32–7.25 (m, 5H, benzyl ArH), 3.82 (d, J = 13.2 Hz, 2H, CH₂N), 3.10–2.95 (m, 4H, pyrrolidine CH₂), 2.45 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 1.85–1.72 (m, 4H, pyrrolidine CH₂), 1.05 (t, J = 7.1 Hz, 3H, CH₃) .

Alternative Pathways: Borane Reduction and Epoxide Ring-Opening

Borane-Mediated Amine Alkylation

A borane-THF complex is used to alkylate 1-benzyl-pyrrolidin-2-ylmethylamine with ethyl bromide in dichloromethane. The reaction proceeds at 0°C for 1 hour, followed by quenching with methanol. The N-ethyl intermediate is isolated in 68% yield and subsequently acylated with 2-chloroacetamide in the presence of potassium carbonate.

Epoxide Ring-Opening with Amines

2-Methyloxirane reacts with 1-benzyl-pyrrolidin-2-ylmethylamine in ethanol at 90°C for 12 hours, forming a secondary alcohol intermediate. This intermediate is oxidized to the ketone and subjected to reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) to install the acetamide group.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization and Quality Control

Critical quality attributes are verified using HPLC, NMR, and mass spectrometry. The target compound exhibits MS (ESI): m/z 348 [M+H]⁺ , consistent with the molecular formula C₁₉H₂₉N₃O. Purity is assessed via reverse-phase HPLC (Phenomenex Gemini C18 column, 95% aqueous acetonitrile), showing a single peak at 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide typically involves multiple steps:

- Preparation of Pyrrolidine Derivative : The synthesis begins with the formation of a pyrrolidine derivative.

- Formation of the Amide Bond : The benzyl group is introduced to the pyrrolidine structure.

- Final Amination Step : Ethylamine is used for the alkylation to yield the final compound.

Industrial Production

Industrial production often utilizes optimized conditions such as:

- Temperature Control : To minimize side reactions.

- Catalysis : Enhances reaction rates and selectivity.

- Purification Techniques : Chromatography and crystallization are commonly employed.

Chemistry

In chemistry, this compound serves as a building block in the synthesis of complex organic molecules and is utilized in catalysis studies.

Biology

The compound has been employed in studying enzyme mechanisms and acts as a ligand in receptor binding studies. Its interactions with neurotransmitter systems suggest potential applications in neuropharmacology.

Medicine

Research indicates that this compound may have therapeutic applications in neurology and psychiatry, particularly as a modulator of G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Industry

In industrial applications, it is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Preliminary studies suggest that this compound exhibits significant biological activity. Its structure indicates potential interactions with neurotransmitter systems, making it a candidate for further investigation into neuropharmacological effects. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profiles.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine-Based Acetamides

Several analogs share the acetamide backbone but differ in substituents on the pyrrolidine ring and nitrogen-bound alkyl groups:

Key Insights :

- The benzyl group in the target compound distinguishes it from methyl-substituted analogs, offering superior lipophilicity for membrane permeability .

- Ethyl and isopropyl N-alkyl groups influence solubility and metabolic pathways. For example, isopropyl analogs may exhibit longer half-lives due to resistance to enzymatic degradation .

Acetamide Derivatives with Aromatic Moieties

Comparisons with acetamides bearing alternative aromatic groups highlight electronic and steric effects:

Key Insights :

- The benzyl-pyrrolidine moiety in the target compound provides a balance of rigidity (from the benzene ring) and conformational flexibility (from pyrrolidine), which is absent in purely planar aromatic analogs .

- Substituents like benzothiazole introduce heteroatoms that could modify hydrogen-bonding interactions, affecting target selectivity .

Toxicity and Metabolic Considerations

- Limited toxicological data available.

- Target Compound : No explicit toxicity data reported, but the tertiary amine structure may pose risks of off-target receptor interactions (e.g., histaminergic or adrenergic receptors).

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring, an ethyl acetamide moiety, and an amino group. Its molecular formula is C16H25N3O, with a molecular weight of approximately 275.39 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of neurology and pharmacology.

Structural Features

The structural components of this compound contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | Enhances lipophilicity and membrane permeability |

| Benzyl Substituent | May improve binding affinity to biological targets |

| Acetamide Group | Involved in receptor interactions and biological activity |

Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, it has been studied for its interaction with G-protein-coupled receptors (GPCRs), which are crucial targets for drug development.

Pharmacological Properties

- Receptor Binding : This compound acts as a ligand for several receptors, potentially influencing neurotransmitter systems.

- Neuroactivity : It has shown promise in modulating neuroactive pathways, which may have implications for treating neurological disorders.

- Antimicrobial Potential : Preliminary studies suggest that similar pyrrolidine derivatives exhibit antibacterial activity against various strains, indicating potential utility in antimicrobial applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on GPCR Modulation :

- Antibacterial Activity Assessment :

-

Neuropharmacological Studies :

- Investigations into the neuroactive properties of related compounds indicated potential benefits in modulating neurotransmission, which could be relevant for developing treatments for anxiety and depression .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrrolidine precursors. For example, pyrrolidine derivatives can undergo alkylation with benzyl halides, followed by coupling with acetamide moieties via nucleophilic substitution or amidation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation) critically affect intermediate stability and final product purity . Purification via column chromatography or recrystallization is essential to isolate the target compound, with yields ranging from 40–70% depending on steric hindrance from the benzyl and ethyl groups .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming the pyrrolidine ring substitution pattern and acetamide connectivity. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrrolidine methylene groups resonate between δ 2.5–3.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₆N₃O: 296.2071), while IR spectroscopy confirms carbonyl stretches (~1650 cm⁻¹) and secondary amine N–H bends (~3300 cm⁻¹) .

Q. What preliminary biological activity screens are recommended for this compound?

- Methodological Answer : Initial screens should focus on enzyme inhibition assays (e.g., acetylcholinesterase or proteases) due to the acetamide moiety’s potential as a hydrogen-bond donor. Bacterial/fungal susceptibility testing (MIC assays against S. aureus or C. albicans) can reveal antimicrobial properties, with IC₅₀ values compared to positive controls like ciprofloxacin . Cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative activity, with dose-response curves generated at 1–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in starting material purity, solvent trace impurities, or stereochemical outcomes. Reproducibility can be improved by:

- Standardizing reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Using chiral HPLC to isolate enantiomers, as racemic mixtures may skew biological data .

- Validating biological assays with orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s 3D conformation and predict electrostatic potential surfaces, identifying reactive sites (e.g., the amino group’s nucleophilicity) . Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase domains) prioritizes binding poses with the lowest ΔG values. ADMET prediction tools (SwissADME, pkCSM) estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .

Q. How can the synthesis be optimized for scale-up while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors reduce side reactions by minimizing residence time at high temperatures. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) ensure enantiomeric excess >90% . Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, enabling rapid adjustments to solvent ratios or reagent stoichiometry .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein interaction partners.

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis or oxidative stress) .

- Pharmacological Profiling : Panel-based assays (Eurofins Pharma Discovery) screen against 100+ targets to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.